molecular formula C33H66O2 B1149579 Octadecanoic acid, pentadecyl ester CAS No. 18299-80-4

Octadecanoic acid, pentadecyl ester

Cat. No.: B1149579
CAS No.: 18299-80-4
M. Wt: 494.9 g/mol
InChI Key: YYYQIRQULKVEKH-UHFFFAOYSA-N
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Description

Octadecanoic acid, pentadecyl ester, also known as pentadecyl stearate, is an ester derived from octadecanoic acid (stearic acid) and pentadecanol. This compound is a long-chain fatty acid ester, which is typically found in various natural sources such as animal fats and vegetable oils. It is known for its waxy texture and is used in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, pentadecyl ester can be achieved through the esterification reaction between octadecanoic acid and pentadecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.

Reaction:

C18H36O2+C15H32OC33H66O2+H2O\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{C}_{15}\text{H}_{32}\text{O} \rightarrow \text{C}_{33}\text{H}_{66}\text{O}_2 + \text{H}_2\text{O} C18​H36​O2​+C15​H32​O→C33​H66​O2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Octadecanoic acid, pentadecyl ester can undergo hydrolysis in the presence of an acid or base to yield octadecanoic acid and pentadecanol.

    Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can lead to the formation of alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octadecanoic acid and pentadecanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Octadecanoic acid, pentadecyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.

Mechanism of Action

The mechanism of action of octadecanoic acid, pentadecyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release octadecanoic acid and pentadecanol, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis of the ester bond.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, octadecyl ester: Similar in structure but with a longer alkyl chain.

    Hexadecanoic acid, hexadecyl ester: Similar ester with a shorter alkyl chain.

    Dodecanoic acid, dodecyl ester: Another ester with an even shorter alkyl chain.

Uniqueness

Octadecanoic acid, pentadecyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain esters may not be as effective.

Properties

CAS No.

18299-80-4

Molecular Formula

C33H66O2

Molecular Weight

494.9 g/mol

IUPAC Name

pentadecyl octadecanoate

InChI

InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

YYYQIRQULKVEKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC

Synonyms

Octadecanoic acid, pentadecyl ester

Origin of Product

United States

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